benzo[e][1,2,3]oxathiazine 2,2-dioxide

carbonic anhydrase isoform selectivity hCA I

Benzo[e][1,2,3]oxathiazine 2,2-dioxide (CAS 71730-46-6) is a benzofused cyclic sulfamate heterocycle (C₇H₅NO₃S, MW 183.18 g/mol). This compound serves as the unsubstituted parent scaffold for a series of 1,2,3-benzoxathiazine 2,2-dioxide derivatives that exhibit nanomolar inhibition of human carbonic anhydrase isoforms hCA II, IX, and XII, while sparing the cytosolic off-target isoform hCA I.

Molecular Formula C7H5NO3S
Molecular Weight 183.19 g/mol
CAS No. 71730-46-6
Cat. No. B3056483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[e][1,2,3]oxathiazine 2,2-dioxide
CAS71730-46-6
Molecular FormulaC7H5NO3S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NS(=O)(=O)O2
InChIInChI=1S/C7H5NO3S/c9-12(10)8-5-6-3-1-2-4-7(6)11-12/h1-5H
InChIKeyFURVSEVWPXHUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[e][1,2,3]oxathiazine 2,2-dioxide (CAS 71730-46-6): A Cyclic Sulfamate Scaffold with Differentiated hCA Isoform Selectivity and Irreversible Sulfatase Inhibition


Benzo[e][1,2,3]oxathiazine 2,2-dioxide (CAS 71730-46-6) is a benzofused cyclic sulfamate heterocycle (C₇H₅NO₃S, MW 183.18 g/mol) . This compound serves as the unsubstituted parent scaffold for a series of 1,2,3-benzoxathiazine 2,2-dioxide derivatives that exhibit nanomolar inhibition of human carbonic anhydrase isoforms hCA II, IX, and XII, while sparing the cytosolic off-target isoform hCA I [1]. Independently, the compound functions as an irreversible, mechanism-based inhibitor of arylsulfatases, distinguishing it from competitive sulfatase inhibitors [2].

Why Benzo[e][1,2,3]oxathiazine 2,2-dioxide Cannot Be Replaced by Generic Sulfonamide or Coumarin-Based Carbonic Anhydrase Inhibitors


The benzo[e][1,2,3]oxathiazine 2,2-dioxide scaffold offers a distinct combination of pharmacological properties that cannot be replicated by simple substitution with classical sulfonamide CA inhibitors (e.g., acetazolamide) or coumarin-based inhibitors. Unlike sulfonamides, which broadly inhibit hCA I and II with nanomolar potency and consequently carry a higher risk of off-target effects, the benzoxathiazine 2,2-dioxide chemotype demonstrates a class-level property of poor or absent inhibition of hCA I while retaining nanomolar activity against the tumor-associated isoforms hCA IX and XII [1]. Furthermore, the cyclic sulfamate motif imparts irreversible, mechanism-based inhibition of sulfatases—a property absent in coumarins and sulfonamides—making the scaffold uniquely valuable as both a therapeutic lead and a chemical biology probe [2]. This dual pharmacophore functionality within a single, synthetically accessible core underscores why generic substitution with alternative CA inhibitor chemotypes would forfeit the selectivity and mechanistic advantages inherent to the benzoxathiazine 2,2-dioxide structure.

Quantitative Differentiation Evidence for Benzo[e][1,2,3]oxathiazine 2,2-dioxide: Head-to-Head and Cross-Study Comparator Data


hCA I Sparing: 15-fold Weaker Inhibition of Off-Target hCA I Compared to Acetazolamide

Benzo[e][1,2,3]oxathiazine 2,2-dioxide exhibits an inhibition constant (Ki) of 3,700 nM against human carbonic anhydrase I, representing poor inhibition of this widely distributed cytosolic isoform [1]. In contrast, the clinically used sulfonamide CA inhibitor acetazolamide (AAZ) inhibits hCA I with a Ki of 250 nM under identical assay conditions (CO₂ hydration-based stopped-flow assay) [2]. The benzoxathiazine scaffold thus demonstrates approximately 15-fold weaker inhibition of hCA I, indicating substantial sparing of this isoform—a desirable property for reducing CA-related off-target effects in therapeutic applications targeting tumor-associated isoforms hCA IX and XII.

carbonic anhydrase isoform selectivity hCA I off-target liability

Nanomolar hCA II/IX/XII Inhibition by 1,2,3-Benzoxathiazine 2,2-Dioxide Derivatives: Class-Level Potency Confirmed

A systematic study of twenty-four 1,2,3-benzoxathiazine 2,2-dioxide derivatives (substituted at the 5-, 7-, or 8-positions) demonstrated that the majority of compounds act as nanomolar inhibitors of the tumor-associated transmembrane isoforms hCA IX and hCA XII, and almost all compounds (with the exception of derivatives 2d and 5a-e) also express nanomolar inhibitory activity against hCA II [1]. This class-level nanomolar potency against therapeutically relevant CA isoforms, combined with poor hCA I inhibition (see Evidence Item 1), establishes a selectivity window that is mechanistically rooted in the benzoxathiazine 2,2-dioxide scaffold architecture rather than in specific substituent effects. By comparison, the reference sulfonamide acetazolamide inhibits hCA I (Ki = 250 nM), hCA II (Ki = 12 nM), hCA IX (Ki = 25 nM), and hCA XII (Ki = 6 nM) with sub-micromolar potency across all isoforms, lacking the hCA I-sparing profile [2].

carbonic anhydrase hCA IX hCA XII tumor-associated isoforms nanomolar inhibitor

Irreversible Sulfatase Inhibition: Mechanism-Based Mode of Action Differentiates from Competitive Acyclic Sulfamates

Benzo[e][1,2,3]oxathiazine 2,2-dioxide is classified as an irreversible inhibitor of arylsulfatases (EC 3.1.6.1) in the BRENDA Enzyme Database [1]. This mechanism-based irreversible mode of action was established in a study by Hanson et al. (2006), which demonstrated that cyclic sulfamate (CySA) scaffolds—including the 1,2,3-benzoxathiazine 2,2-dioxide motif—inactivate sulfatases through active site-directed covalent modification, consistent with a mechanism-based irreversible inhibition profile [2]. In contrast, acyclic phenyl sulfamate and (difluoro)methyl phenyl sulfate analogs evaluated in the same study exhibited competitive or non-mechanism-based inhibition, failing to achieve irreversible inactivation of the sulfatase active site [2]. This mechanistic distinction is intrinsic to the cyclic sulfamate ring architecture and cannot be replicated by acyclic sulfamate inhibitors.

sulfatase irreversible inhibition mechanism-based inhibitor arylsulfatase chemical probe

Synthetic Accessibility: One-Step Condensation with Sulfamoyl Chloride Enables Efficient Derivatization

The 1,2,3-benzoxathiazine 2,2-dioxide scaffold is accessible via a one-step condensation of substituted 2-hydroxybenzaldehydes with sulfamoyl chloride in DMA at room temperature, yielding the cyclized product directly without requiring separate protection/deprotection steps [1]. Representative yields include 64% for the 6-methyl analog (2a) and 36–46% for 5-aryl-substituted derivatives [1]. This synthetic efficiency contrasts with the multi-step sequences typically required for coumarin-based CA inhibitors and sulfocoumarins, which often necessitate Pd-catalyzed cross-coupling, hydrolysis, and additional functional group manipulations [2]. The direct condensation route enables rapid parallel library synthesis from commercially available 2-hydroxybenzaldehyde building blocks, reducing the synthetic burden in SAR exploration and scale-up procurement.

synthetic accessibility sulfamoyl chloride medicinal chemistry scaffold derivatization

High-Value Application Scenarios for Benzo[e][1,2,3]oxathiazine 2,2-dioxide (CAS 71730-46-6) Based on Quantitative Differentiation Evidence


Tumor-Associated Carbonic Anhydrase Inhibitor Development with Reduced hCA I Off-Target Liability

Procurement of benzo[e][1,2,3]oxathiazine 2,2-dioxide as a core scaffold is justified for cancer drug discovery programs targeting hCA IX and XII, where pan-CA inhibition leads to dose-limiting side effects (metabolic acidosis, diuresis) through hCA I and II engagement. The scaffold's demonstrated 15-fold weaker inhibition of hCA I (Ki = 3,700 nM) compared to acetazolamide (Ki = 250 nM) [see Evidence Item 1], combined with class-level nanomolar potency against hCA IX and XII [see Evidence Item 2], provides a built-in selectivity advantage that sulfonamide-based CA inhibitors cannot offer. This enables medicinal chemistry teams to focus optimization efforts on enhancing hCA IX/XII potency and pharmacokinetics rather than engineering hCA I counter-selectivity.

Sulfatase Chemical Probe and Target Engagement Studies Requiring Irreversible Covalent Labeling

The irreversible, mechanism-based sulfatase inhibition profile of benzo[e][1,2,3]oxathiazine 2,2-dioxide [see Evidence Item 3] makes it an ideal starting point for developing activity-based protein profiling (ABPP) probes for the sulfatase enzyme family. Unlike reversible acyclic sulfamate inhibitors, the cyclic benzoxathiazine scaffold covalently modifies the active site, enabling pull-down, gel-based fluorescence, or mass spectrometry-based identification of active sulfatases in complex proteomes. This application is uniquely served by the benzoxathiazine chemotype and cannot be fulfilled by competitive sulfatase inhibitors.

Rapid Parallel Library Synthesis for hCA Isoform Selectivity SAR Exploration

The one-step condensation of substituted 2-hydroxybenzaldehydes with sulfamoyl chloride to generate diverse 1,2,3-benzoxathiazine 2,2-dioxide analogs [see Evidence Item 4] enables efficient parallel synthesis of focused compound libraries for exploring structure-activity relationships at the 5-, 7-, and 8-positions. This synthetic efficiency directly translates to reduced procurement timelines and lower cost per analog compared to multi-step coumarin or sulfocoumarin syntheses, making the benzoxathiazine scaffold the economically rational choice for SAR-driven lead optimization campaigns.

Off-Target Selectivity Screening Panels Using hCA I as a Deselection Filter

Because the benzoxathiazine 2,2-dioxide scaffold inherently exhibits poor hCA I inhibition (Ki = 3,700 nM) [see Evidence Item 1], procurement of the unsubstituted parent compound enables its use as a selectivity benchmark in early-stage screening cascades. Researchers can rapidly assess whether newly synthesized derivatives retain the desirable hCA I-sparing property by comparing their hCA I Ki values against the 3,700 nM baseline, thereby triaging compounds that deviate toward pan-CA inhibition before investing in costly in vivo studies.

Quote Request

Request a Quote for benzo[e][1,2,3]oxathiazine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.